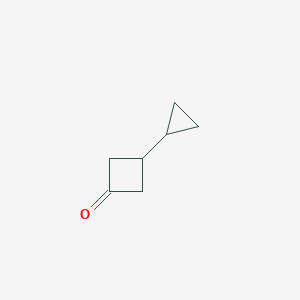

3-Cyclopropylcyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

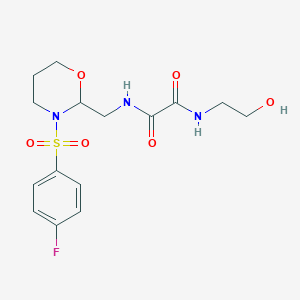

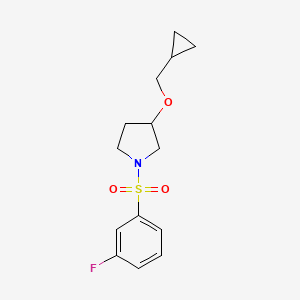

3-Cyclopropylcyclobutan-1-one , also known by its IUPAC name, is a cyclic ketone with the chemical formula C7H10O . It is a colorless to yellow liquid with a molecular weight of 110.16 g/mol . The compound features a cyclopropyl group attached to a cyclobutanone ring. Its InChI code is 1S/C7H10O/c8-7-3-6(4-7)5-1-2-5/h5-6H,1-4H2 .

Scientific Research Applications

Novel Cyclobutane Derivatives

Cyclobutane derivatives, including those related to 3-Cyclopropylcyclobutan-1-one, have been studied for their potential as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. These compounds have shown promise in both in vitro and in vivo contexts, with certain analogues demonstrating enhanced potency (Liu et al., 2012).

Synthesis of 3-Aminocyclobut-2-en-1-ones

A series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, which can be related to this compound, have been prepared through the condensation of various cyclobuta-1,3-diones. These compounds were found to be potent antagonists of VLA-4, demonstrating their significance in medicinal chemistry (Brand et al., 2003).

Cyclobutanediones: Synthesis and Reactivity

Research on cyclobutanediones, which are chemically related to this compound, has delved into their synthesis and dienophilic reactivity. These studies contribute to understanding the electronic properties and potential applications of such compounds in various chemical syntheses (Albert et al., 1985).

Donor-Acceptor Cyclopropanes and Cyclobutanes

Donor-acceptor cyclopropanes and related compounds, including cyclobutanes, have been utilized in the synthesis of various natural products and in the development of novel cycloadditions and rearrangements. These compounds offer a versatile platform for chemical transformations, highlighting their significance in synthetic chemistry (O'Connor et al., 2016).

Biological Activity of Cyclobutane Derivatives

Cyclobutane-containing compounds, which are structurally similar to this compound, have been investigated for their biological activities. These include antimicrobial, antibacterial, and anticancer properties, suggesting their potential in the development of novel therapeutics (Dembitsky, 2007).

properties

IUPAC Name |

3-cyclopropylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-3-6(4-7)5-1-2-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBQHUHTIYACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclohexyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2917942.png)

![Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate](/img/structure/B2917944.png)

![N-[(5-methylfuran-2-yl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2917945.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2917947.png)

![2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2917949.png)

![N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2917951.png)

![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide](/img/structure/B2917954.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)

![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)